Allyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-5-methylthiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROP-2-EN-1-YL 5-METHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazoloquinoline moiety, a thiazole ring, and a carboxylate group, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 5-METHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinoline intermediate, which is then coupled with a thiazole derivative. The final step involves the esterification of the carboxylate group with prop-2-en-1-yl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 5-METHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
PROP-2-EN-1-YL 5-METHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 5-METHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Uniqueness
PROP-2-EN-1-YL 5-METHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE stands out due to its unique combination of functional groups and structural motifs. This gives it distinct chemical and biological properties compared to similar compounds, making it a valuable subject for further research.
Properties
Molecular Formula |
C20H17N5O3S2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
prop-2-enyl 5-methyl-2-[[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H17N5O3S2/c1-3-10-28-18(27)17-12(2)30-19(22-17)21-16(26)11-29-20-24-23-15-9-8-13-6-4-5-7-14(13)25(15)20/h3-9H,1,10-11H2,2H3,(H,21,22,26) |
InChI Key |
MQAGRFXWUFDNHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.